molecular formula C14H14N2O4 B6134822 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE

Cat. No.: B6134822
M. Wt: 274.27 g/mol
InChI Key: DLWDUJRIDARZDC-SNAWJCMRSA-N
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Description

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound that features a pyrazole ring and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under controlled conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and the pyranone structure may play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    4-Hydroxy-6-methyl-2H-pyran-2-one: Another precursor used in the synthesis.

    3,5-Dimethyl-1H-pyrazole: A structurally related compound with similar chemical properties.

Uniqueness

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is unique due to its combination of a pyrazole ring and a pyranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8-6-12(18)13(14(19)20-8)11(17)5-4-10-7-16(3)15-9(10)2/h4-7,18H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWDUJRIDARZDC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN(N=C2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN(N=C2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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